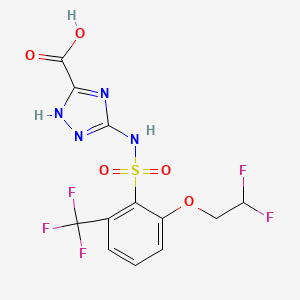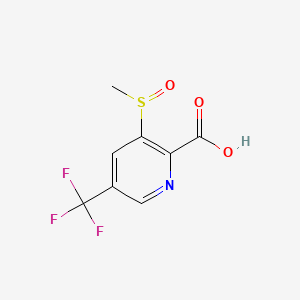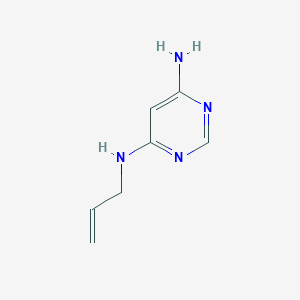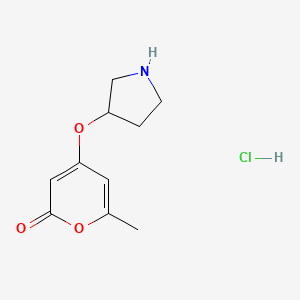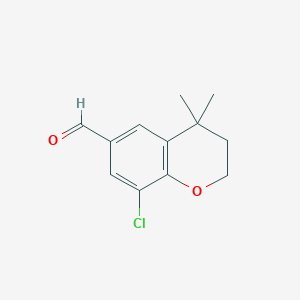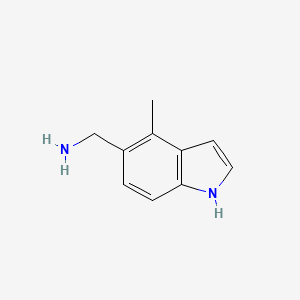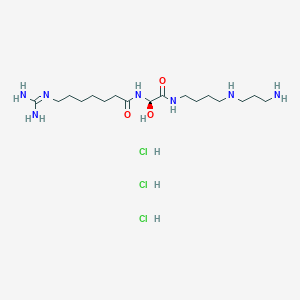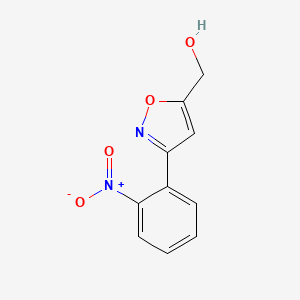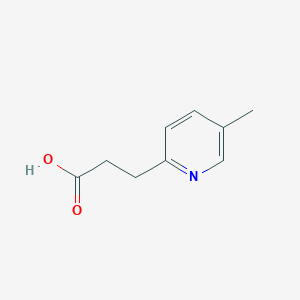
3-(5-Methylpyridin-2-yl)propanoic acid
Overview
Description
3-(5-Methylpyridin-2-yl)propanoic acid is a compound with the CAS Number: 1256786-83-0 . It has a molecular weight of 165.19 and its IUPAC name is 3-(5-methyl-2-pyridinyl)propanoic acid . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 165.19 .Mechanism of Action
3-(5-Methylpyridin-2-yl)propanoic acid acts as a positive allosteric modulator of NMDA receptors, which increases the activity of these receptors. This leads to an increase in the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory processes. This compound also enhances the activity of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It also enhances synaptic plasticity and neurogenesis, which are important for learning and memory processes. This compound has been found to increase the expression of genes involved in the regulation of synaptic function and neuronal survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(5-Methylpyridin-2-yl)propanoic acid in lab experiments is its specificity for NMDA receptors, which allows for targeted modulation of these receptors. This compound also has a relatively low toxicity profile and can be administered orally. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-(5-Methylpyridin-2-yl)propanoic acid. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use. Another area of interest is the development of more potent and selective modulators of NMDA receptors based on the structure of this compound. Finally, the role of this compound in other physiological processes such as pain perception and mood regulation warrants further investigation.
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It acts as a positive allosteric modulator of NMDA receptors and has been shown to improve cognitive function and enhance synaptic plasticity and neurogenesis. While there are some limitations to using this compound in lab experiments, it has several advantages and holds promise for future research in the field of neuroscience.
Scientific Research Applications
3-(5-Methylpyridin-2-yl)propanoic acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory processes. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Safety and Hazards
properties
IUPAC Name |
3-(5-methylpyridin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPVZTSPKGOTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1432288.png)
